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Compound of Interest

Compound Name: 4-chlorophenacyl thiocyanate

Cat. No.: B102746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-

chlorophenacyl thiocyanate (also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone), a

molecule of interest in synthetic chemistry and drug discovery. This document presents its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data
The structural confirmation and purity assessment of p-chlorophenacyl thiocyanate rely on a

combination of spectroscopic methods. The data compiled from various sources are

summarized below.

Table 1: NMR Spectroscopic Data for p-Chlorophenacyl
Thiocyanate
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Nucleus Solvent

Chemical

Shift (δ) in

ppm

Multiplicity

Coupling

Constant (J)

in Hz

Assignment

¹H CDCl₃ ~7.90 Doublet ~8.5

2H, Aromatic

(ortho to

C=O)

~7.50 Doublet ~8.5

2H, Aromatic

(meta to

C=O)

~4.70 Singlet -

2H,

Methylene (-

CH₂-)

¹³C CDCl₃ ~190 - -
Carbonyl

(C=O)

~140 - -
Aromatic (C-

Cl)

~134 - -
Aromatic (C-

C=O)

~130 - -

Aromatic

(CH, ortho to

C=O)

~129 - -

Aromatic

(CH, meta to

C=O)

~112 - -
Thiocyanate

(-SCN)

~40 - -
Methylene (-

CH₂-)

Note: The chemical shifts are approximate and can vary slightly based on the specific

experimental conditions.
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Table 2: IR Spectroscopic Data for p-Chlorophenacyl
Thiocyanate

Vibrational Mode Functional Group
Characteristic

Absorption (cm⁻¹)
Intensity

C≡N stretch Thiocyanate ~2150 Strong, Sharp

C=O stretch Ketone ~1690 Strong

C=C stretch Aromatic Ring ~1600, ~1480 Medium

C-Cl stretch Aryl Halide ~1090 Strong

C-H stretch Aromatic ~3100-3000 Medium

C-H stretch Methylene ~2950-2850 Weak

Table 3: Mass Spectrometry Data for p-Chlorophenacyl
Thiocyanate

Ionization Mode Adduct Calculated m/z Observed m/z
Fragment Ions

(m/z)

Electrospray

(ESI)
[M+H]⁺ 211.99 -

139 (p-

chlorobenzoyl

cation), 111

(chlorophenyl

cation)

[M+Na]⁺ 233.97 -

[M-H]⁻ 209.98 -

Note: Experimentally observed m/z values were not available in the searched literature. The

fragment ions are predicted based on the structure.

Experimental Protocols
The following sections detail the generalized procedures for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis
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of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of p-chlorophenacyl thiocyanate is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for protons.

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid p-chlorophenacyl thiocyanate is placed

directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The

sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A dilute solution of p-chlorophenacyl thiocyanate is prepared in a

suitable solvent such as acetonitrile or methanol (approximately 1 mg/mL).

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is used. The instrument can be a standalone spectrometer or coupled with a liquid

chromatography system (LC-MS).

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

LC elution. The mass spectrum is acquired in both positive and negative ion modes over a

relevant mass-to-charge (m/z) range.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of p-chlorophenacyl thiocyanate.
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Spectroscopic analysis workflow for p-chlorophenacyl thiocyanate.

This structured approach, combining data from multiple spectroscopic techniques, allows for

the unambiguous identification and characterization of p-chlorophenacyl thiocyanate, which is

crucial for its application in research and development.

To cite this document: BenchChem. [Spectroscopic Profile of p-Chlorophenacyl Thiocyanate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102746#p-chlorophenacyl-thiocyanate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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